4-chloro-5-(3-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
4-chloro-5-(3-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(3-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(3-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
4-chloro-5-(3-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-5-(3-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of functional groups such as the nitrophenyl and trifluoromethyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-phenyl-3-(trifluoromethyl)-1H-pyrazole
- 4-chloro-5-(2-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
- 4-chloro-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
4-chloro-5-(3-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is unique due to the specific positioning of the nitrophenyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also contributes to its distinct properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C10H5ClF3N3O2 |
---|---|
Molecular Weight |
291.61 g/mol |
IUPAC Name |
4-chloro-3-(3-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C10H5ClF3N3O2/c11-7-8(15-16-9(7)10(12,13)14)5-2-1-3-6(4-5)17(18)19/h1-4H,(H,15,16) |
InChI Key |
NZPYUOOFRPFXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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